molecular formula C7H3Br2F3 B1384725 3-Bromo-2,5,6-trifluorobenzyl bromide CAS No. 2149598-68-3

3-Bromo-2,5,6-trifluorobenzyl bromide

Cat. No. B1384725
M. Wt: 303.9 g/mol
InChI Key: HHEYZYOVPTXRSB-UHFFFAOYSA-N
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Description

3-Bromo-2,5,6-trifluorobenzyl bromide is a chemical compound with the molecular formula C7H3Br2F3 . It has a molecular weight of 303.9 . The IUPAC name for this compound is 1-bromo-3-(bromomethyl)-2,4,5-trifluorobenzene . It is typically stored at ambient temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for 3-Bromo-2,5,6-trifluorobenzyl bromide is 1S/C7H3Br2F3/c8-2-3-6(11)4(9)1-5(10)7(3)12/h1H,2H2 . This indicates the connectivity and hydrogen count of the molecule but does not provide information about its three-dimensional structure.


Physical And Chemical Properties Analysis

3-Bromo-2,5,6-trifluorobenzyl bromide is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Application 1: Derivatization of Alcohols, Carboxylic Acids, Sulfonamides for GC and Polyfunctional Thiols

  • Summary of Application : 3-Bromo-2,5,6-trifluorobenzyl bromide is used as a reagent for derivatization of alcohols, carboxylic acids, sulfonamides for gas chromatography (GC), and polyfunctional thiols .

Application 2: Bromination of Activated Aromatic Compounds

  • Summary of Application : Aqueous free bromine species (e.g., HOBr, BrCl, Br2, BrOCl, Br2O, and H2OBr+) can react with activated aromatic compounds via electrophilic aromatic substitution to generate products with industrial applications, environmental consequences, and potentially adverse biological effects .

Application 3: Synthesis of Sitagliptin

  • Summary of Application : 2,4,5-Trifluorobenzyl bromide, a compound similar to 3-Bromo-2,5,6-trifluorobenzyl bromide, is used as an important intermediate in the synthesis of Sitagliptin . Sitagliptin is a dipeptidyl peptidase-IV (DPP-IV) inhibitor developed by Merck & Co., approved by the FDA in October 2006 for the treatment of non-insulin-dependent (Type II) diabetes .
  • Methods of Application : The specific methods of application or experimental procedures would involve using 2,4,5-Trifluorobenzyl bromide as a starting material in the synthesis of Sitagliptin .
  • Results or Outcomes : The outcome of this application is the synthesis of Sitagliptin, a drug used for the treatment of Type II diabetes .

Application 4: Synthesis of Ensitrelvir

  • Summary of Application : 2,4,5-Trifluorobenzyl bromide, a compound similar to 3-Bromo-2,5,6-trifluorobenzyl bromide, is an important intermediate in the synthesis of Ensitrelvir (S-217622) . Ensitrelvir is the latest oral drug developed by Japan’s Shionogi Pharmaceutical Company to treat COVID-19 . It is the first orally active, non-covalent, non-peptide SARS-CoV-23CL protease inhibitor .
  • Methods of Application : The specific methods of application or experimental procedures would involve using 2,4,5-Trifluorobenzyl bromide as a starting material in the synthesis of Ensitrelvir .
  • Results or Outcomes : The outcome of this application is the synthesis of Ensitrelvir, a drug used for the treatment of COVID-19 .

properties

IUPAC Name

1-bromo-3-(bromomethyl)-2,4,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3/c8-2-3-6(11)4(9)1-5(10)7(3)12/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEYZYOVPTXRSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)CBr)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,5,6-trifluorobenzyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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